molecular formula C20H18N6O3 B10990056 N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10990056
M. Wt: 390.4 g/mol
InChI Key: KKUNKWNTGVAISN-UHFFFAOYSA-N
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Description

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring and a quinazolinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The quinazolinone moiety is often synthesized separately through reactions involving anthranilic acid derivatives and isatoic anhydride. The final step involves coupling the triazole and quinazolinone intermediates under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing purification steps, and employing continuous flow reactors to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The quinazolinone moiety can interact with nucleic acids or proteins, modulating their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the triazole and quinazolinone moieties in This compound provides distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H18N6O3/c1-29-14-8-6-13(7-9-14)10-17-22-20(25-24-17)23-18(27)11-26-12-21-16-5-3-2-4-15(16)19(26)28/h2-9,12H,10-11H2,1H3,(H2,22,23,24,25,27)

InChI Key

KKUNKWNTGVAISN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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